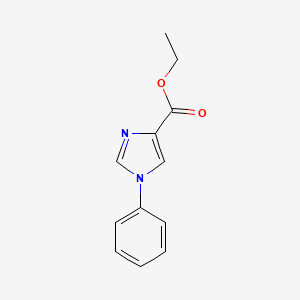

Ethyl 1-phenylimidazole-4-carboxylate

Descripción general

Descripción

Ethyl 1-phenylimidazole-4-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol This compound is characterized by its unique chemical structure, which includes an imidazole ring substituted with a phenyl group and an ethyl ester group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-phenylimidazole-4-carboxylate typically involves the arylation of imidazole derivatives. One common method includes the reaction of imidazole-4-carboxylic acid with phenylboronic acid in the presence of a copper(I) chloride catalyst . The reaction proceeds under mild conditions, often in an organic solvent such as ethanol or acetonitrile, and requires heating to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality output.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 1-phenylimidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The imidazole ring allows for electrophilic and nucleophilic substitution reactions, where substituents on the ring can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups onto the imidazole ring.

Aplicaciones Científicas De Investigación

Ethyl 1-phenylimidazole-4-carboxylate has numerous applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for its unique chemical properties.

Mecanismo De Acción

The mechanism of action of Ethyl 1-phenylimidazole-4-carboxylate involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways related to its biological activity. The phenyl and ethyl ester groups contribute to its lipophilicity and ability to cross cell membranes, enhancing its bioavailability and efficacy.

Comparación Con Compuestos Similares

Ethyl 1-phenylimidazole-4-carboxylate can be compared with other imidazole derivatives, such as:

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, leading to differences in reactivity and solubility.

1-Phenylimidazole-4-carboxylic acid:

1-Benzylimidazole-4-carboxylate: Contains a benzyl group instead of a phenyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

Ethyl 1-phenylimidazole-4-carboxylate (EPIC) is a heterocyclic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

EPIC has the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol. Its structure features an imidazole ring substituted with a phenyl group and an ethyl ester group at the 4-position, contributing to its unique chemical properties and biological activities.

The biological activity of EPIC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazole ring allows for interactions that can modulate enzyme activity, potentially acting as either an inhibitor or an activator. This modulation influences several biochemical pathways, which are critical in various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : EPIC has been shown to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidoreductase (XOR), which plays a significant role in uric acid production.

- Receptor Interaction : The compound may also interact with G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activities

EPIC exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have indicated that EPIC possesses antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Antifungal Properties : Its effectiveness against fungal pathogens has been explored, showing promise in treating fungal infections.

- Anticancer Potential : Research suggests that EPIC may have anticancer properties by inhibiting tumor cell proliferation through various mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of EPIC is crucial for optimizing its biological activity. Modifications to the imidazole ring or the phenyl group can significantly influence the compound's potency and selectivity towards specific targets.

Table 1: Comparison of EPIC with Related Compounds

| Compound Name | Structure Modification | IC50 (nM) | Biological Activity |

|---|---|---|---|

| This compound | None | - | Baseline for comparison |

| 1-Phenylimidazole-4-carboxylic acid | Hydroxyl group addition | 8.0 | XOR inhibitor |

| Mthis compound | Methyl instead of ethyl | - | Reduced solubility |

Case Studies

-

Xanthine Oxidoreductase Inhibition :

A study evaluated various derivatives of imidazole compounds as XOR inhibitors. EPIC derivatives showed promising inhibitory effects at nanomolar concentrations, demonstrating significant potential for treating hyperuricemia and gout . -

Cytochrome P450 Inhibition :

Research on phenylimidazoles indicated their ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to drug-drug interactions and altered pharmacokinetics . -

Anticancer Studies :

Investigations into the anticancer properties of imidazole derivatives highlighted EPIC's potential in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 1-phenylimidazole-4-carboxylate, and how do reaction conditions influence yield?

this compound is typically synthesized via cyclocondensation reactions. For example, a common method involves reacting ethyl acetoacetate with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. Hydrolysis of the intermediate ester (e.g., 5-methyl-1-phenyl-1H-4-pyrazolecarboxylate) yields the target compound. Key factors include solvent choice (toluene or DMF), reaction temperature (reflux at ~110°C), and stoichiometric ratios of reagents. Purification often involves flash chromatography (EtOAc/cyclohexane) or recrystallization from ethyl acetate .

Example Synthesis Protocol

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Ethyl acetoacetate, DMF-DMA, phenylhydrazine | Cyclocondensation |

| 2 | Reflux in toluene, 6 hours | Intermediate formation |

| 3 | Basic hydrolysis (NaOH/EtOH) | Ester to acid conversion |

| 4 | Flash chromatography (1:1 EtOAc/cyclohexane) | Purification |

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs spectroscopic and crystallographic methods:

- NMR Spectroscopy : and NMR confirm functional groups (e.g., ester carbonyl at ~165–170 ppm).

- X-ray Crystallography : Resolves bond lengths, angles, and packing motifs. For example, intramolecular hydrogen bonds (N–H⋯O) and dihedral angles between aromatic rings (e.g., 84.59° between phenyl groups) are critical for confirming steric effects .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 230.2 for [M+H]) .

Advanced Research Questions

Q. What computational methods are used to predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations model HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For imidazole derivatives, these studies reveal electron-withdrawing effects of substituents (e.g., ester groups) and their impact on reactivity. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311G**) optimized for accuracy. Comparisons with experimental UV-Vis spectra validate computational models .

Q. How can Mercury software resolve ambiguities in crystal packing or hydrogen-bonding networks?

Mercury CSD facilitates:

- Void Analysis : Identifies solvent-accessible regions in the crystal lattice.

- Packing Similarity : Compares structures with similar motifs (e.g., π-π stacking or hydrogen-bonded dimers).

- Intermolecular Interaction Maps : Visualizes N–H⋯O or C–H⋯π interactions using databases like Cambridge Structural Database (CSD). For example, hydrogen bonds in this compound (N4–H⋯O2, ~2.8 Å) are mapped to predict stability .

Example Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (phenyl rings) | 84.59° | |

| N–H⋯O bond length | 2.76 Å | |

| C–H⋯π distance | 3.12 Å |

Q. What contradictions exist in reported biological activities of imidazole derivatives, and how can they be addressed?

While some studies suggest antimicrobial activity for imidazole carboxylates, others report negligible effects. Contradictions arise from:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative).

- Solubility Issues : Poor aqueous solubility may understate in vitro activity.

- Structural Analogues : Minor substituent changes (e.g., trifluoromethyl vs. nitro groups) drastically alter bioactivity. Rigorous dose-response curves and standardized protocols (CLSI guidelines) mitigate these issues .

Q. Methodological Considerations

Q. How to optimize reaction conditions for imidazole carboxylate derivatives to minimize side products?

- Temperature Control : Slow addition of reagents at 0–5°C reduces exothermic side reactions.

- Catalyst Screening : Lewis acids (e.g., ZnCl) improve regioselectivity in cyclocondensation.

- In Situ Monitoring : TLC or HPLC tracks intermediate formation (e.g., R = 0.4 in EtOAc/hexane) .

Q. What are best practices for resolving overlapping signals in NMR spectra of imidazole derivatives?

Propiedades

IUPAC Name |

ethyl 1-phenylimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14(9-13-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLVMOBDGJNNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466899 | |

| Record name | Ethyl 1-phenylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197079-08-6 | |

| Record name | Ethyl 1-phenylimidazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.